2-Isocyanatophenol

Heterocyclic synthesis Benzoxazolinone Intramolecular cyclization

2-Isocyanatophenol (o-hydroxyphenyl isocyanate) is the only isomer enabling rapid intramolecular cyclization to 2-benzoxazolinone, a privileged scaffold in medicinal and agrochemical research. Its ortho-bifunctionality drives exclusive reactivity with amines (pKb > 3.80) and stabilizes unique conformational landscapes for physical chemistry studies. Crucially, it serves as the key intermediate in patented syntheses of ortho-hydroxy ureidophenols for advanced polyurethane resins. The meta- and para-isomers cannot replicate these outcomes due to geometric constraints. For applications requiring sulfur-specific detection, consider 2-isothiocyanatophenol.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
Cat. No. B14069052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isocyanatophenol
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=C=O)O
InChIInChI=1S/C7H5NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-4,10H
InChIKeyOTRGSHJAEDLEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanatophenol (CAS 63905-47-5) Technical Specifications and Procurement Baseline


2-Isocyanatophenol (CAS 63905-47-5; synonyms: o-hydroxyphenyl isocyanate, phenol, 2-isocyanato-) is a bifunctional aromatic compound with molecular formula C₇H₅NO₂ and molecular weight 135.12 . It features both an isocyanate (-N=C=O) group and a phenolic hydroxyl (-OH) group ortho to each other on the benzene ring [1]. This ortho-bifunctionality distinguishes it from its meta- (3-isocyanatophenol, CAS 23159-70-8) and para- (4-isocyanatophenol, CAS 23159-72-0) positional isomers, which share the same molecular formula and weight but exhibit fundamentally different reactivity profiles due to the absence of intramolecular proximity effects [2].

Why 2-Isocyanatophenol Cannot Be Substituted by 3- or 4-Isocyanatophenol in Research Applications


Despite sharing the identical molecular formula C₇H₅NO₂ and molecular weight (135.12), the positional isomers 2-, 3-, and 4-isocyanatophenol are not interchangeable. The ortho-substitution pattern of 2-isocyanatophenol creates a proximity-driven intramolecular cyclization pathway that is thermodynamically and kinetically inaccessible to the meta- and para- isomers [1]. In reactions with nucleophiles such as amines, 2-isocyanatophenol undergoes rapid intramolecular cyclization to 2-benzoxazolinone, a transformation that proceeds only when the hydroxyl and isocyanate groups are positioned ortho to each other [2]. The meta- and para- isomers, lacking this spatial arrangement, instead follow standard isocyanate-nucleophile addition pathways yielding ureas or carbamates. Generic substitution among these isomers will yield divergent products, altered reaction kinetics, and potentially failed synthetic outcomes [3].

Quantitative Comparative Evidence: 2-Isocyanatophenol vs. Positional Isomers and In-Class Analogs


Ortho-Selective Intramolecular Cyclization to 2-Benzoxazolinone: A Reaction Pathway Inaccessible to 3- and 4-Isocyanatophenol

2-Isocyanatophenol undergoes exclusive intramolecular cyclization to 2-benzoxazolinone upon formation in the presence of amines with pKb > 3.80. This reaction is geometry-dependent and does not occur with 3- or 4-isocyanatophenol, which instead form standard urea derivatives via intermolecular addition [1].

Heterocyclic synthesis Benzoxazolinone Intramolecular cyclization

Conformational Behavior and Kinetic Instability: Matrix-Isolation IR Spectroscopy of 2-Isocyanophenol

In low-temperature Ar and N₂ matrices at 15 K, 2-isocyanophenol (the isocyano tautomer of 2-isocyanatophenol) exhibits cis-trans conformational interconversion with an energy barrier of ~16 kJ mol⁻¹ for rotamerization and ~10 kJ mol⁻¹ for the OH torsional barrier [1]. The trans conformer undergoes spontaneous decay to cis via hydrogen-atom quantum mechanical tunneling in N₂ matrices kept in the dark [2]. These phenomena are absent for 3- and 4-substituted analogs, which lack the intramolecular hydrogen-bonding geometry.

Matrix-isolation spectroscopy Conformational analysis Quantum tunneling

Dual Functional Group Reactivity: Sequential or Tandem Reaction Capability Not Present in Mono-Functional Isocyanates

2-Isocyanatophenol contains both an isocyanate group and a phenolic hydroxyl group ortho to each other on the same aromatic ring. This bifunctionality enables participation in a wider range of chemical transformations compared to mono-functional isocyanates such as phenyl isocyanate or substituted phenyl isocyanates lacking the hydroxyl group [1].

Bifunctional reagents Sequential synthesis Polymer precursors

Precursor to (2-Hydroxyphenyl)urea Derivatives with Ortho-Specific Hydrogen Bonding Geometry

2-Isocyanatophenol serves as the key intermediate in the two-step conversion of o-aminophenol to (2-hydroxyphenyl)urea derivatives, a process documented in patent literature specifically for ortho-substituted aminophenol starting materials [1]. The resulting (2-hydroxyphenyl)urea product possesses an intramolecular hydrogen-bonding geometry between the urea NH and the ortho-OH group that is structurally distinct from the meta- and para- ureidophenol analogs.

Ureidophenols Pharmaceutical intermediates Hydrogen bonding

Isocyanate vs. Isothiocyanate Reactivity: Differentiated Electrophilicity for Nucleophile Derivatization

Organic isocyanates including 2-isocyanatophenol react simultaneously with multiple nucleophile classes (amines, alcohols, thiols, oximes, phenols) at trace concentrations, enabling their use as general derivatization reagents for environmental pollutants such as carbamate pesticides [1]. In contrast, isothiocyanates (-N=C=S) exhibit reduced electrophilicity at the carbon center and follow distinct reaction kinetics with thiols, with first-order dependence on isocyanate, thiol, and tertiary amine concentrations [2].

Derivatization reagents Nucleophile selectivity Isocyanate-isothiocyanate comparison

Spectroscopic Identification via Characteristic IR Bands: Ortho-Conformer Fingerprint

2-Isocyanophenol (the isocyano tautomer) exhibits characteristic IR absorption bands that differ between its cis and trans conformers when isolated in cryogenic matrices. Near-IR narrowband excitation of the first OH-stretching overtone in an N₂ matrix converts the most stable cis conformer into the higher-energy trans conformer, enabling spectroscopic identification of both species [1]. This conformational fingerprint is unique to the ortho-substituted compound; meta- and para-isomers lack the intramolecular hydrogen bond that stabilizes distinct conformers.

FTIR spectroscopy Conformer fingerprinting Analytical quality control

Research and Industrial Application Scenarios for 2-Isocyanatophenol Procurement


Synthesis of 2-Benzoxazolinone Derivatives via Intramolecular Cyclization

2-Isocyanatophenol, whether used directly or generated in situ from 2-isocyanatophenyl acetate, undergoes exclusive intramolecular cyclization to 2-benzoxazolinone when reacted with amines possessing basicity pKb > 3.80 [1]. This pathway provides a direct route to benzoxazolinone scaffolds, which are privileged structures in medicinal chemistry and agrochemical development. Researchers seeking to access this heterocyclic core must use the ortho-isomer; meta- and 4-isocyanatophenol cannot undergo this cyclization due to geometric constraints.

Preparation of Ortho-Hydroxy Ureidophenol Intermediates for Polymer and Resin Chemistry

2-Isocyanatophenol serves as the key intermediate in the patented two-step conversion of o-aminophenol to (2-hydroxyphenyl)urea derivatives [1]. These ortho-hydroxy ureidophenols possess intramolecular hydrogen-bonding geometry that influences polymer chain packing, thermal stability, and mechanical properties in polyurethane and polyisocyanurate resin formulations. The meta- and para-isomers yield products lacking this structural feature, making 2-isocyanatophenol essential for applications requiring ortho-substituted hydrogen-bonding motifs.

Fundamental Studies of Hydrogen Tunneling and Conformational Dynamics in Cryogenic Matrices

The ortho-bifunctionality of 2-isocyanophenol (the isocyano tautomer) enables the stabilization of distinct cis and trans conformers in low-temperature Ar and N₂ matrices at 15 K, with conformational interconversion occurring via hydrogen-atom quantum mechanical tunneling [1]. This system serves as a model for studying light-particle tunneling dynamics and infrared-induced conformational changes in cryogenic environments. Only the ortho-substituted compound exhibits this intramolecular hydrogen-bonding conformational landscape; the meta- and para-isomers cannot substitute in these fundamental physical chemistry investigations.

Analytical Derivatization of Trace Nucleophiles in Environmental and Forensic Samples

2-Isocyanatophenol, as a member of the aryl isocyanate class, reacts simultaneously with multiple nucleophile classes (amines, alcohols, thiols, oximes, phenols) at trace concentrations in dilute organic solutions [1]. This broad reactivity profile makes it suitable as a derivatization reagent for the detection and quantification of environmental pollutants including carbamate pesticides. For applications requiring sulfur-specific detection or attenuated electrophilicity, procurement should instead consider 2-isothiocyanatophenol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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